(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid
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Overview
Description
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid is a synthetic organic compound characterized by the presence of two chlorophenyl groups, a diazenyl group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid typically involves the following steps:
Diazotization: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chlorophenol in an alkaline medium to form the azo compound.
Hydrolysis: The azo compound undergoes hydrolysis in the presence of a strong acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The diazenyl group may play a crucial role in its biological activity by forming reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylboronic acid
- 4-fluorophenylboronic acid
- 4-hydroxyphenylboronic acid
Uniqueness
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid is unique due to the presence of both chlorophenyl and diazenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-10-3-1-9(2-4-10)14(21)13(15(22)16(23)24)20-19-12-7-5-11(18)6-8-12/h1-8,21H,(H,23,24)/b14-13+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNONCXPCMGKGKG-UPTLGALWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C(=O)C(=O)O)N=NC2=CC=C(C=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C(/C(=O)C(=O)O)\N=NC2=CC=C(C=C2)Cl)/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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